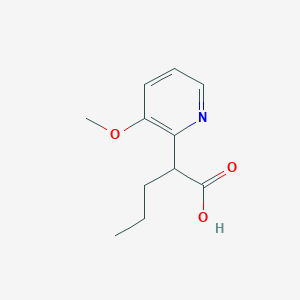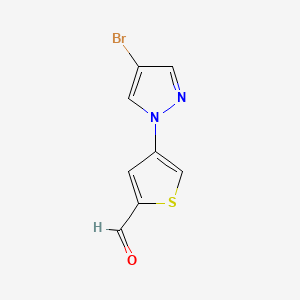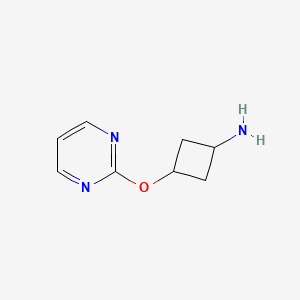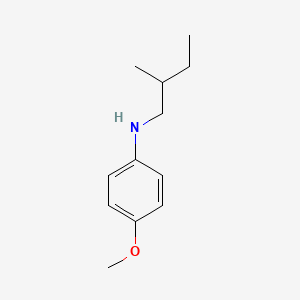
2-(3-Methoxypyridin-2-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxypyridin-2-yl)pentanoic acid is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is a pyridine derivative, characterized by the presence of a methoxy group at the 3-position of the pyridine ring and a pentanoic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyridin-2-yl)pentanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general procedure involves the coupling of a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyridin-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Methoxypyridin-2-yl)pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyridin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridine ring play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-3-boronic acid: Similar in structure but contains a boronic acid group instead of a pentanoic acid moiety.
(2S)-2-(1H-indol-3-yl)pentanoic acid: Contains an indole ring instead of a pyridine ring.
Uniqueness
2-(3-Methoxypyridin-2-yl)pentanoic acid is unique due to the presence of both a methoxy group and a pentanoic acid moiety on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(3-methoxypyridin-2-yl)pentanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-3-5-8(11(13)14)10-9(15-2)6-4-7-12-10/h4,6-8H,3,5H2,1-2H3,(H,13,14) |
InChI Key |
WNZVPYRYUPVPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CC=N1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine](/img/structure/B13260644.png)


![7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13260662.png)
![(Butan-2-yl)[(2-nitrophenyl)methyl]amine](/img/structure/B13260670.png)
![2-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B13260675.png)




![Butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13260729.png)

![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13260735.png)
![2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine](/img/structure/B13260737.png)
